REACTION_CXSMILES
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[C:1](#[N:5])[CH2:2][C:3]#[N:4].[H-].[Na+].[Cl-].C(C1C=CC=C(C(C)C)C=1[N+]1C=CN(C2C(C(C)C)=CC=CC=2C(C)C)C=1)(C)C.[Cl:38][C:39]1[CH:44]=[CH:43][C:42](I)=[CH:41][C:40]=1[CH3:46]>C1COCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[Cl:38][C:39]1[CH:44]=[CH:43][C:42]([CH:2]([C:1]#[N:5])[C:3]#[N:4])=[CH:41][C:40]=1[CH3:46] |f:1.2,3.4,7.8.9.10.11|
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Name
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|
Quantity
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1.79 mL
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Type
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reactant
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Smiles
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C(CC#N)#N
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Name
|
|
Quantity
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6 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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151 mg
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Type
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reactant
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Smiles
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[Cl-].C(C)(C)C1=C(C(=CC=C1)C(C)C)[N+]1=CN(C=C1)C1=C(C=CC=C1C(C)C)C(C)C
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Name
|
|
Quantity
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3.66 g
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Type
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reactant
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Smiles
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ClC1=C(C=C(C=C1)I)C
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
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Smiles
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C(CC#N)#N
|
Name
|
|
Quantity
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40 mL
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Type
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solvent
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Smiles
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C1CCOC1
|
Name
|
|
Quantity
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5 mL
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Type
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solvent
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Smiles
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C1CCOC1
|
Name
|
|
Quantity
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167 mg
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Type
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catalyst
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Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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a vigorously stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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ice-cooled
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Type
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TEMPERATURE
|
Details
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warmed to 60° C. for 10 minutes
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Duration
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10 min
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Type
|
TEMPERATURE
|
Details
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cooled to room temperature
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Type
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WASH
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Details
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rinse
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Type
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TEMPERATURE
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Details
|
the grey mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux under nitrogen for 37 hours
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Duration
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37 h
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Type
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TEMPERATURE
|
Details
|
cooled to room temperature
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Type
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CONCENTRATION
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Details
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concentrated under vacuum
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Type
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ADDITION
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Details
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Water (50 mL) was added to the residue
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Type
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EXTRACTION
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Details
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the mixture was extracted with CH2Cl2 (2×40 mL)
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Type
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ADDITION
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Details
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by addition of 10% HCl (10 mL)
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Type
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EXTRACTION
|
Details
|
extracted again with CH2Cl2 (2×40 mL)
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Type
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EXTRACTION
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Details
|
The combined organic extract
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Type
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CONCENTRATION
|
Details
|
was concentrated
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Type
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CUSTOM
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Details
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the residual red-brown oily residue was purified by flash chromatography (silica gel, eluted with hexanes-EtOAc, 90:10-70:30)
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Name
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Type
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product
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Smiles
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ClC1=C(C=C(C=C1)C(C#N)C#N)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |